

Application Notes and Protocols for Sodium Citrate in RNA Isolation

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Compound of Interest

Compound Name: Sodium citrate

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These application notes provide a comprehensive overview of the role and application of **sodium citrate** in RNA isolation protocols. Detailed methodologies for two distinct protocols are provided: a classic phenol-chloroform-based method and a non-toxic, citrate-based alternative.

Introduction

The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A key challenge in RNA isolation is the pervasive threat of degradation by RNases and chemical hydrolysis. **Sodium citrate** is a crucial reagent in many RNA isolation protocols, where it serves a dual purpose: to chelate divalent cations that are essential cofactors for RNase activity and to maintain a slightly acidic pH, which protects RNA from base-catalyzed hydrolysis.^[1] This document outlines the principles of **sodium citrate**'s function in RNA preservation and provides detailed protocols for its use in RNA isolation.

The Role of Sodium Citrate in RNA Stability

Sodium citrate is instrumental in preserving RNA integrity during and after the isolation procedure. Its protective functions are twofold:

- **RNase Inhibition through Chelation:** RNases are enzymes that degrade RNA and require divalent cations like magnesium (Mg^{2+}) and calcium (Ca^{2+}) as cofactors to function. **Sodium citrate** acts as a chelating agent, binding to these metal ions and rendering them unavailable to RNases.^[1] This effectively inactivates a major source of RNA degradation during the sensitive stages of cell lysis and RNA extraction.
- **Prevention of Hydrolysis through pH Buffering:** RNA is most stable in a slightly acidic environment. **Sodium citrate** buffers maintain a pH between 6.0 and 6.5, which prevents base-catalyzed hydrolysis of the phosphodiester bonds in the RNA backbone.^[1] This is particularly important for long-term storage of purified RNA.

Data Presentation: Quantitative Analysis of RNA Isolation Methods

The choice of RNA isolation protocol can significantly impact the yield and purity of the extracted RNA. While a comprehensive dataset directly comparing a **sodium citrate**-based method with a non-citrate method across all quality metrics is not readily available in a single study, the following table summarizes findings from different studies.

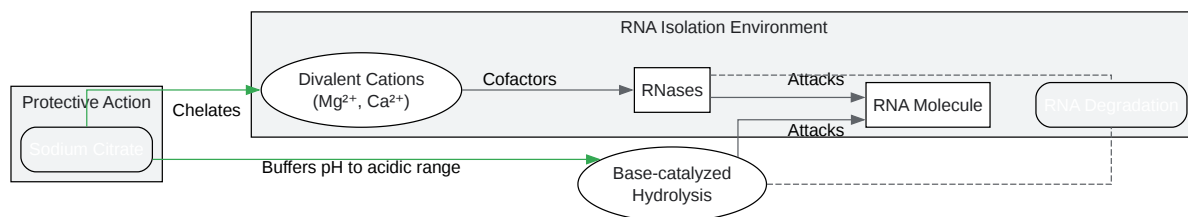
Method	Sample Type	RNA Yield (µg/mg tissue)	A260/A280 Ratio	A260/A230 Ratio	RNA Integrity Number (RIN)	Reference
TRIzol with Sodium Citrate/NaCl Precipitation	Arabidopsis Tissue	0.2 - 0.5	Not Reported	Not Reported	Not Reported	[2]
Citrate Buffer-Based Method	Tilapia Lake Virus-infected Fish Tissue	Not Reported	~1.8 - 2.0	~2.0 or higher	Not Reported	[3]
Conventional TRIzol Method	Tilapia Lake Virus-infected Fish Tissue	Not Reported	~1.8 - 2.0	~2.0 or higher	Not Reported	[3]
GITC-T Method (modified TRIzol)	Mouse Cerebral Cortex	1.96 ± 0.05	2.03 ± 0.01	2.17 ± 0.03	Good Integrity (exact value not specified)	[4]
Standard TRIzol Method	Mouse Cerebral Cortex	1.67 ± 0.09	2.01 ± 0.04	2.11 ± 0.06	Good Integrity (exact value not specified)	[4]

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in sample type, starting material quantity, and specific laboratory conditions.

Signaling Pathways and Experimental Workflows

The Protective Role of Sodium Citrate in RNA Isolation

The following diagram illustrates the dual protective mechanism of **sodium citrate** during RNA isolation.

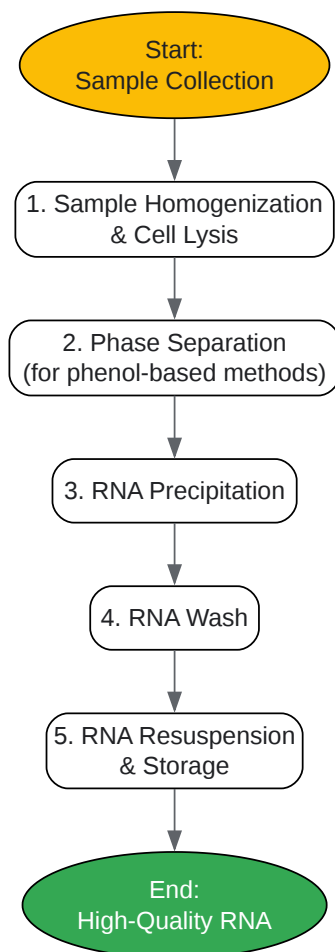


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Sodium Citrate's Dual Protective Mechanism.

Experimental Workflow: Overview of RNA Isolation

This diagram provides a high-level overview of the general steps involved in RNA isolation.



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General Workflow for RNA Isolation.

Experimental Protocols

Protocol 1: TRIzol-Based RNA Isolation with Sodium Citrate Precipitation

This protocol is a modification of the single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction and is suitable for various tissues.[5]

Materials and Reagents:

- TRIzol® Reagent
- Chloroform

- Isopropanol
- Precipitation Solution: 0.8 M **Sodium Citrate**, 1.2 M NaCl
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water or 1 mM **Sodium Citrate** (pH 6.4) for resuspension
- RNase inhibitor (optional)
- Mortar and pestle, liquid nitrogen
- Homogenizer
- Refrigerated centrifuge
- RNase-free centrifuge tubes (50 mL and 1.5 mL)

Procedure:

- Sample Homogenization:
 - Grind 50-100 mg of frozen tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
 - Transfer the powdered tissue to a 50 mL centrifuge tube containing 1 mL of TRIzol® Reagent per 50-100 mg of tissue.
 - Homogenize the sample for 15-30 seconds using a homogenizer.
 - Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
- Phase Separation:
 - Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
 - Cap the tube securely and shake vigorously by hand for 15 seconds.

- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a fresh centrifuge tube.
 - Add 0.25 mL of isopropanol and 0.25 mL of the high salt precipitation solution (0.8 M **sodium citrate**/1.2 M NaCl) per 1 mL of TRIzol® Reagent used.[\[2\]](#)
 - Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Carefully discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Discard the ethanol wash.
- RNA Resuspension and Storage:
 - Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility.
 - Resuspend the RNA in an appropriate volume of RNase-free water or 1 mM **sodium citrate**, pH 6.4. Pipette up and down to aid dissolution and incubate at 55-60°C for 10-15 minutes if necessary.
 - Store the RNA at -80°C.

Protocol 2: Citrate-Citric Acid RNA Isolation (CiAR) - A Non-Phenol-Chloroform Method

This protocol offers a fast, low-cost, and non-toxic alternative for RNA extraction from various plant species and tissues.

Materials and Reagents:

- Lysis Solution: 40 mM Citric Acid, 20 mM **Sodium Citrate**, 1% (w/v) Sarkosyl. Adjust pH to ~3.5.
- Precipitation Solution: 4 M NaCl, 40 mM Citric Acid, 20 mM **Sodium Citrate**.
- Isopropanol
- 70% Ethanol (prepared with RNase-free water)
- RNase-free water for resuspension
- Mortar and pestle, liquid nitrogen
- Refrigerated microcentrifuge
- RNase-free microcentrifuge tubes

Procedure:

- Sample Homogenization:
 - Grind approximately 30-50 mg of fresh or frozen tissue to a fine powder in a mortar with liquid nitrogen.
 - Transfer the powder to a 1.5 mL microcentrifuge tube.
- Cell Lysis:
 - Add 300 μ L of Lysis Solution to the powdered tissue and homogenize thoroughly and quickly by vortexing.

- Incubate at room temperature for 5 minutes.
- Protein and Debris Precipitation:
 - Add 100 μ L of Precipitation Solution and mix by gentle inversion.
 - Incubate for 10 minutes at 4°C.
 - Centrifuge at 11,500 rpm for 10 minutes at 4°C.
- RNA Precipitation:
 - Transfer 300 μ L of the supernatant to a new microcentrifuge tube.
 - Add 300 μ L of isopropanol and mix by inverting the tube.
 - Incubate at -20°C for at least 30 minutes (or at 4°C for 10 minutes).
 - Centrifuge at maximum speed for 4 minutes at 4°C to pellet the RNA.
- RNA Wash:
 - Carefully discard the supernatant.
 - Wash the RNA pellet with 500 μ L of 70% ethanol.
 - Centrifuge for 2 minutes at 4°C.
 - Carefully remove all the ethanol.
- RNA Resuspension and Storage:
 - Air-dry the pellet for a few minutes.
 - Resuspend the RNA in 25 μ L of RNase-free water.
 - Store the RNA at -80°C.

Optional DNase Treatment:

For applications sensitive to genomic DNA contamination, a DNase treatment can be performed after resuspending the RNA pellet.

Conclusion

Sodium citrate is a vital component in many RNA isolation protocols, contributing significantly to the yield and integrity of the final RNA product. Its dual role as a chelating agent and a pH buffer makes it an effective safeguard against enzymatic and chemical degradation of RNA. The choice between a traditional phenol-chloroform-based method and a non-toxic citrate-based protocol will depend on the specific requirements of the downstream application, sample type, and laboratory resources. The protocols provided here offer reliable methods for obtaining high-quality RNA suitable for a wide range of molecular analyses.

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